molecular formula C12H11BrO3 B2542651 Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate CAS No. 1432060-53-1

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B2542651
CAS No.: 1432060-53-1
M. Wt: 283.121
InChI Key: LHRPQQMNXOIYNC-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives It features a bromophenyl group attached to a cyclobutane ring, which is further substituted with a methyl ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

    Esterification and Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions, while the cyclobutane ring can provide structural rigidity. The ester and ketone groups can undergo hydrolysis or reduction, respectively, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with the bromine atom in the para position.

    Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 1-(3-bromophenyl)-2-oxocyclobutane-1-carboxylate: Similar structure but with the ketone group in a different position.

Uniqueness

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate is unique due to the specific positioning of the bromophenyl group and the ketone group on the cyclobutane ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPQQMNXOIYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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